molecular formula C16H17NO4 B4392223 N-(3,4,5-trimethoxyphenyl)benzamide

N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4392223
M. Wt: 287.31 g/mol
InChI Key: GDFJZEKZQGFZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-trimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4,5-trimethoxyphenyl)benzamide is 287.11575802 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4,5-trimethoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4,5-trimethoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-9-12(10-14(20-2)15(13)21-3)17-16(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFJZEKZQGFZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of N-(3,4,5-trimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA), experimental validation, and signaling topology of N-(3,4,5-trimethoxyphenyl)benzamide and its structural analogs.

This analysis treats the compound as a privileged pharmacophore for Colchicine-Binding Site Inhibitors (CBSIs), a class of antimitotic agents critical in oncology research.

Executive Summary & Chemical Identity

N-(3,4,5-trimethoxyphenyl)benzamide represents a core scaffold in medicinal chemistry designed to target the eukaryotic cytoskeleton. It is structurally characterized by a 3,4,5-trimethoxyaniline moiety linked via an amide bond to a hydrophobic aryl ring (benzamide).

  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Therapeutic Class: Antimitotic / Microtubule Destabilizing Agent (MDA).

  • Primary Phenotype: Cell cycle arrest at the G2/M phase followed by apoptosis.[1]

This scaffold mimics the A-ring of Colchicine and the pharmacophore of Combretastatin A-4 (CA-4) . Unlike taxanes (which stabilize microtubules), this compound inhibits polymerization, leading to the catastrophic collapse of the mitotic spindle.

Structural Biology & Binding Kinetics

The Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) ring is the critical determinant for binding affinity. It functions as a hydrophobic anchor that inserts into a specific pocket on


-tubulin.
  • Interaction Site: The interface between

    
    - and 
    
    
    
    -tubulin heterodimers (The Colchicine Site).
  • Binding Mode: The TMP moiety engages in hydrophobic Van der Waals interactions with residues Val238, Cys241, and Leu255 of

    
    -tubulin. The amide linker positions the second aryl ring (the benzamide tail) to interact with the neighboring hydrophobic zone (often engaging Lys254  or Asn258  via hydrogen bonding).
    
Thermodynamic Consequence

Binding of N-(3,4,5-trimethoxyphenyl)benzamide induces a conformational change in the tubulin dimer from a "straight" (polymerization-competent) to a "curved" (polymerization-incompetent) state. This prevents the dimer from being incorporated into the growing microtubule (+) end.

Mechanism of Action (Core Pathway)

The biological cascade initiated by this compound follows a linear toxicity pathway: Target Engagement


 Cytoskeletal Collapse 

Mitotic Checkpoint Activation

Apoptotic Death.
Pathway Visualization

The following diagram illustrates the signaling topology from drug binding to cell death.

MoA_Pathway Compound N-(3,4,5-trimethoxyphenyl)benzamide Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds (Kd ~nM) MT_Poly Microtubule Polymerization Tubulin->MT_Poly Inhibits Spindle Mitotic Spindle Formation MT_Poly->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Failure Activates G2M G2/M Phase Arrest SAC->G2M Induces Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Phosphorylation/Inactivation Bax Bax (Pro-apoptotic) G2M->Bax Upregulation Caspase Caspase-3 Activation Bcl2->Caspase Disinhibits Bax->Caspase Activates via Cyt-c Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

Figure 1: Signal transduction cascade of N-(3,4,5-trimethoxyphenyl)benzamide. The compound blocks tubulin polymerization, triggering the Spindle Assembly Checkpoint (SAC) and subsequent mitochondrial apoptosis.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.[2]

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system. Principle: Microtubule scattering of light at 340 nm is proportional to polymer mass.

  • Reagent Prep: Thaw purified porcine brain tubulin (>99% pure) on ice. Prepare G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Baseline: Blank the spectrophotometer with G-PEM buffer at 37°C.

  • Treatment:

    • Control: Tubulin (3 mg/mL) + DMSO (Vehicle).

    • Test: Tubulin (3 mg/mL) + Compound (1–10 µM).

    • Positive Control: Tubulin + Combretastatin A-4 (2 µM).

  • Acquisition: Initiate polymerization by warming to 37°C. Measure absorbance (OD340) every 30 seconds for 60 minutes.

  • Analysis: Plot OD340 vs. Time.

    • Result: A "flat-line" or significantly reduced slope compared to control confirms direct polymerization inhibition.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the physiological consequence (G2/M arrest) of tubulin inhibition.

  • Seeding: Plate HeLa or MCF-7 cells (2 x 10^5 cells/well) and incubate for 24h.

  • Dosing: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Crucial Step: Add ethanol dropwise while vortexing to prevent clumping.

  • Staining: Resuspend pellets in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in the dark.

  • Cytometry: Acquire 10,000 events on a flow cytometer (FL2 channel).

  • Gating: Use doublet discrimination (Area vs. Width) to exclude aggregates.

    • Result: A distinct accumulation of cells in the 4N DNA content peak (G2/M) indicates mitotic arrest.

Quantitative Data Summary

The following table summarizes typical potency ranges for N-(3,4,5-trimethoxyphenyl)benzamide derivatives based on structure-activity relationship (SAR) literature.

ParameterTypical Value RangeBiological Significance
IC50 (Proliferation) 10 nM – 500 nMHighly potent against human cancer lines (HeLa, MCF-7, HL-60).
IC50 (Tubulin) 1.0 µM – 5.0 µMConcentration required to inhibit 50% of polymerization in vitro.
Binding Constant (Kd) ~1 – 10 µMAffinity for the Colchicine binding site.
Selectivity Index > 10-foldOften shows reduced toxicity to normal fibroblasts (e.g., HEK293) vs. tumor cells.[3]

Downstream Signaling & Resistance

While the primary target is tubulin, the cellular response involves complex signaling:

  • Bcl-2 Phosphorylation: Prolonged mitotic arrest leads to the hyperphosphorylation of Bcl-2 (inactivation), shifting the balance toward apoptosis.

  • Vascular Disruption: Similar to CA-4, these compounds often exhibit vascular disrupting agent (VDA) activity, collapsing the neovasculature of solid tumors by destabilizing endothelial cell cytoskeletons.

  • MDR Evasion: Unlike Taxanes and Vinca alkaloids, trimethoxyphenyl-based inhibitors are often poor substrates for P-glycoprotein (P-gp) efflux pumps, making them effective in multidrug-resistant (MDR) cell lines.

References

  • Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1,2,3]triazoles as tubulin polymerization inhibitors. BioKB / University of Luxembourg.

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 2020.

  • N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine... inhibits ribonucleotide reductase. International Journal of Oncology, 2007.[4][5]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 2021.

  • Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. ChemMedChem, 2024.

Sources

"biological activity of N-(3,4,5-trimethoxyphenyl)benzamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(3,4,5-trimethoxyphenyl)benzamide Derivatives

Foreword

The N-(3,4,5-trimethoxyphenyl)benzamide scaffold represents a cornerstone in modern medicinal chemistry. The defining feature of this class of compounds is the 3,4,5-trimethoxyphenyl (TMP) moiety, a privileged structural motif found in numerous natural and synthetic bioactive molecules. The TMP group is particularly recognized for its critical role in binding to tubulin, a key protein involved in cell division. This interaction forms the basis for the potent anticancer properties of many of these derivatives. However, the biological repertoire of this scaffold extends far beyond oncology, encompassing significant antimicrobial and anti-inflammatory activities. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of N-(3,4,5-trimethoxyphenyl)benzamide derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of N-(3,4,5-trimethoxyphenyl)benzamide derivatives is typically achieved through straightforward amidation reactions. The general approach involves coupling a substituted benzoic acid (or its more reactive acyl chloride derivative) with 3,4,5-trimethoxyaniline. The choice of coupling agents and reaction conditions can be optimized to achieve high yields and purity.

General Synthetic Workflow

The primary synthetic route involves the activation of a carboxylic acid followed by its reaction with an amine. This can be visualized as a two-stage process: activation and coupling.

G cluster_activation Activation Stage cluster_coupling Coupling Stage A Substituted Benzoic Acid (R-COOH) C Activated Intermediate (Acyl Chloride, R-COCl) A->C Activation B Activating Agent (e.g., SOCl₂, Ethyl Chloroformate) D 3,4,5-Trimethoxyaniline E Final Product N-(3,4,5-trimethoxyphenyl) benzamide derivative C->E Amidation D->E

Caption: Generalized workflow for the synthesis of N-(3,4,5-trimethoxyphenyl)benzamide derivatives.

Exemplary Laboratory Protocol: Synthesis of N-(3,4,5-trimethoxyphenyl)benzamide

This protocol describes a common method for synthesizing the core scaffold, which can be adapted for various substituted benzoic acids.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq) or Ethyl Chloroformate (1.1 eq)[1]

  • 3,4,5-trimethoxyaniline (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.5 eq)

  • Dimethylformamide (DMF) (catalytic amount)

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation):

    • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases[2].

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This intermediate is typically used immediately in the next step.

  • Amide Bond Formation (Coupling):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 3,4,5-trimethoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with constant stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-(3,4,5-trimethoxyphenyl)benzamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry[3][4].

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has established N-(3,4,5-trimethoxyphenyl)benzamide derivatives as potent anticancer agents[5][6]. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

The TMP moiety is a classic pharmacophore that binds to the colchicine-binding site on β-tubulin[7][8]. This binding event prevents the polymerization of tubulin dimers into microtubules. Without functional microtubules, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis)[9].

G cluster_cell Cancer Cell cluster_drug Drug Action A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubules B->C G G2/M Phase Arrest & Apoptosis B->G Disruption D Mitotic Spindle Formation C->D E Cell Division (Mitosis) D->E D->G F Cell Proliferation E->F Drug N-(3,4,5-trimethoxyphenyl) benzamide Derivative Inhibit Inhibition Drug->Inhibit Inhibit->B Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition by N-(3,4,5-trimethoxyphenyl)benzamide derivatives.

In Vitro Cytotoxicity Data

Numerous derivatives have shown potent activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzohydrazide DerivativesPC3 (Prostate)0.2 - 1.8[3]
Pyrrolizine-BenzamidesMCF-7 (Breast)0.52 - 6.26[10]
TMP-Based AnaloguesHepG2 (Liver)1.38 - 3.21[5]
Indole DerivativesMCF-7 (Breast)Not specified, but potent[9]
Cinnamamide-TriazolesMCF-7, A549 (Lung)Prominent Activity[11][12]
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [3][12]

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in a suitable medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Podophyllotoxin)[5].

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of the core scaffold have also demonstrated promising antibacterial and antifungal properties, suggesting their potential as leads for new anti-infective agents[2][13][14].

Spectrum of Activity

These compounds have been tested against a variety of pathogenic microbes. For instance, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives (closely related to the topic scaffold) have shown activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as the fungus C. albicans[13]. The mechanism is thought to involve the inhibition of essential microbial enzymes or efflux pumps[13].

Compound TypeOrganismActivity MetricResultReference
BenzohydrazidesS. aureus, S. typhiMICPromising[13]
BenzohydrazidesC. albicansMICGood[13]
N-BenzamidesB. subtilis, E. coliMIC3.12 - 6.25 µg/mL[2]
Piperazine DerivativesFungi & BacteriaZone of InhibitionGood to Moderate[15]
Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Inoculation:

    • Add the microbial inoculum to each well of the plate.

    • Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation:

    • Incubate the plate at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Properties

The modification of nonsteroidal anti-inflammatory drugs (NSAIDs) by conjugation with moieties containing the trimethoxybenzyl group has been shown to enhance their anti-inflammatory activity[16][17]. This suggests that the N-(3,4,5-trimethoxyphenyl)benzamide scaffold itself may possess intrinsic anti-inflammatory potential.

Mechanism of Action: COX/LOX Inhibition

Inflammation is a complex process often mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Some benzamide derivatives have demonstrated the ability to inhibit these enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation[16][17].

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 / COX-2 Enzymes B->C E LOX Enzyme B->E D Prostaglandins (Inflammation, Pain) C->D F Leukotrienes (Inflammation) E->F Drug N-(3,4,5-trimethoxyphenyl) benzamide Derivative Drug->C Inhibition Drug->E Inhibition

Caption: Inhibition of the arachidonic acid pathway by anti-inflammatory benzamides.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[17]

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week.

  • Compound Administration:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at a specific dose (e.g., 0.15 mmol/kg)[17]. A control group receives the vehicle, and a standard group receives a known NSAID (e.g., ibuprofen).

  • Induction of Inflammation:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity[18][19].

Structure-Activity Relationship (SAR) Insights

The biological activity of N-(3,4,5-trimethoxyphenyl)benzamide derivatives is highly dependent on their structural features. SAR studies provide crucial insights for designing more potent and selective molecules.

  • The TMP Moiety is Critical: The 3,4,5-trimethoxyphenyl group is consistently identified as a key pharmacophore for anticancer activity, as it is essential for high-affinity binding to the colchicine site of tubulin[7][20]. Modifications to this ring, such as removing a methoxy group, generally lead to a significant loss of antiproliferative potency[7].

  • Substituents on the Benzamide Ring: The nature and position of substituents on the other aromatic ring (the benzamide portion) modulate the activity.

    • Anticancer: Electron-withdrawing or electron-donating groups can influence cytotoxicity, with specific substitutions leading to enhanced potency against certain cancer cell lines[10][21].

    • Antimicrobial: The addition of moieties like indolyl or quinolinyl side-chains can broaden the antimicrobial spectrum and increase potency against specific bacterial or fungal strains[13].

  • The Amide Linker: The amide bond itself is a key structural element. Its conformation influences the overall topology of the molecule, which is crucial for fitting into the target binding pocket[1].

G cluster_TMP TMP Moiety cluster_Benzamide Benzamide Ring cluster_Linker Linker Core N-(3,4,5-trimethoxyphenyl)benzamide Core Scaffold TMP 3,4,5-Trimethoxyphenyl Ring Core->TMP Benz Substituents (R) Core->Benz Linker Amide Bond (-CO-NH-) Core->Linker TMP_Func Essential for Tubulin Binding (Anticancer Activity) TMP->TMP_Func Benz_Func Modulates Potency & Selectivity (Anticancer, Antimicrobial, Anti-inflammatory) Benz->Benz_Func Linker_Func Maintains Correct Molecular Conformation Linker->Linker_Func

Caption: Key structural components influencing the biological activity of the scaffold.

Conclusion and Future Perspectives

N-(3,4,5-trimethoxyphenyl)benzamide derivatives constitute a versatile and highly valuable chemical scaffold with a broad range of therapeutic applications. Their well-established role as tubulin polymerization inhibitors makes them compelling candidates for the development of new anticancer drugs, particularly for overcoming multidrug resistance. Furthermore, their demonstrated antimicrobial and anti-inflammatory activities open up additional avenues for drug discovery.

Future research should focus on the synthesis of novel analogues with improved pharmacokinetic profiles (ADMET properties) and enhanced target selectivity. The exploration of hybrid molecules, which combine the TMP-benzamide core with other pharmacophores, could lead to multi-target agents with superior efficacy. Advanced in silico modeling and mechanistic studies will be instrumental in rationally designing the next generation of these promising therapeutic agents.

References

  • Al-Ostath, A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Taylor & Francis Online. [Link]

  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]

  • Wang, S-F., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. [Link]

  • Kumar, A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

  • Abdel-Aziz, A. A-M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]

  • Li, W., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. PMC. [Link]

  • Kourounakis, A. P., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed. [Link]

  • Al-Obaid, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PMC. [Link]

  • de M. Ferreira, P., et al. (2017). Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. PMC. [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. [Link]

  • Panno, M. L., et al. (2014). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. [Link]

  • Mallikarjuna, M., et al. (2017). Synthesis, antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives. ResearchGate. [Link]

  • Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. ResearchGate. [Link]

  • Kourounakis, A. P., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. OMICS Online. [Link]

  • Lv, K., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. ResearchGate. [Link]

  • Montalvão, S., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Thalhammer, T., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. [Link]

  • Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Pure. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]

  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • Goble, S. R., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Ahmadi, A., et al. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Bentham Science. [Link]

  • Singh, P., et al. (2015). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. [Link]

  • Reyes-Melo, K., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. [Link]

  • Thangapandian, S., et al. (2018). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. [Link]

  • D'Annessa, I., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

Sources

An In-depth Technical Guide to N-(3,4,5-trimethoxyphenyl)benzamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The relentless progression of cancer necessitates the continuous exploration of novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[1] Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy, effectively disrupting cell division in rapidly proliferating tumor cells.[1][2][3] This guide focuses on a particularly promising class of synthetic MTAs: N-(3,4,5-trimethoxyphenyl)benzamide derivatives. These small molecules function as tubulin polymerization inhibitors, primarily by interacting with the colchicine binding site.[4] Their structural simplicity, amenability to chemical modification, and potential to evade common resistance mechanisms make them a fertile ground for oncological drug discovery.[4] This document provides a comprehensive overview of their mechanism of action, explores the critical structure-activity relationships that drive potency, presents a detailed experimental protocol for their evaluation, summarizes key preclinical findings, and discusses the future trajectory of their development.

The Central Target: Microtubule Dynamics in Oncology

Microtubules are highly dynamic cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that are fundamental to several cellular processes.[1][3] Their most critical role in the context of cancer therapy is the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[3] The dynamic instability of microtubules—the rapid switching between periods of polymerization (growth) and depolymerization (shrinkage)—is essential for proper spindle function.

Microtubule-targeting agents exploit this dependency. By either stabilizing or destabilizing microtubules, these agents suppress dynamic instability, which activates the mitotic checkpoint, arrests cells in mitosis, and ultimately leads to programmed cell death, or apoptosis.[3][5] Because cancer cells are characterized by rapid and uncontrolled proliferation, they are disproportionately vulnerable to the effects of MTAs compared to most normal, quiescent cells.

N-(3,4,5-trimethoxyphenyl)benzamide derivatives belong to the class of microtubule destabilizers.[6][7] They function by binding to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This action mirrors that of natural products like combretastatin A-4 (CA-4), a potent tubulin inhibitor known for its significant antitumor activity.[8] The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore for high-affinity binding at this site.[4]

Mechanism of Action and Downstream Signaling

The binding of an N-(3,4,5-trimethoxyphenyl)benzamide derivative to the colchicine site on tubulin initiates a cascade of cellular events culminating in apoptosis.

  • Inhibition of Tubulin Polymerization: The primary molecular event is the steric hindrance of tubulin dimer addition to the growing microtubule polymer. This shifts the equilibrium toward depolymerization, leading to a net loss of microtubule structure.

  • Mitotic Spindle Disruption: The loss of microtubules prevents the formation of a functional mitotic spindle. Chromosomes cannot align properly at the metaphase plate, and sister chromatids cannot be segregated.

  • G2/M Cell Cycle Arrest: The spindle assembly checkpoint, a crucial cellular surveillance mechanism, detects the spindle defects and halts the cell cycle at the G2/M transition to prevent catastrophic chromosome missegregation.[6][9][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[11] This shift in balance leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), which executes the cell death program.[10]

Visualization: Apoptotic Pathway Triggered by Tubulin Inhibition

apoptosis_pathway cluster_drug_target Molecular Interaction cluster_cellular_effect Cellular Consequence cluster_apoptotic_cascade Apoptotic Cascade Drug N-(3,4,5-trimethoxyphenyl) benzamide Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Arrest->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Arrest->Bax Mito Mitochondrial Cytochrome c Release Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway from tubulin binding to apoptosis.

Structure-Activity Relationship (SAR) Insights

The potency of N-(3,4,5-trimethoxyphenyl)benzamide derivatives is highly dependent on their chemical structure. Medicinal chemistry efforts have focused on modifying both the trimethoxyphenyl (TMP) ring and the benzamide portion to optimize anticancer activity.

  • The A-Ring (Trimethoxyphenyl): The 3,4,5-trimethoxy substitution pattern on this ring (often called the A-ring) is considered essential for binding to the colchicine site and is a common feature in many potent inhibitors.[4]

  • The B-Ring (Benzamide): The substitutions on the second aromatic ring (B-ring) are a key area for modification to enhance activity and selectivity. Studies have shown that introducing different functional groups can significantly impact cytotoxicity. For example, replacing the benzamide with other heterocyclic scaffolds like benzofuran or pyridine has yielded derivatives with potent tubulin polymerization inhibitory effects and significant cytotoxicity against various cancer cell lines.[6][7]

  • The Linker: The amide bond serves as a linker between the two aromatic rings. Its conformation is crucial for orienting the rings correctly within the binding pocket. Modifications to this linker, such as incorporating it into a more rigid heterocyclic system, have been explored to lock the molecule into a bioactive conformation.

The goal of SAR studies is to identify derivatives with high potency against cancer cells (low IC50 values) and low toxicity toward normal cells, thereby achieving a wider therapeutic window.

Core Experimental Protocol: Cell Viability Assessment (MTT Assay)

To evaluate the cytotoxic potential of newly synthesized N-(3,4,5-trimethoxyphenyl)benzamide derivatives, the MTT assay is a foundational and reliable method. It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Causality: The principle lies in the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa, MCF-7, HCT-116) to ~80% confluency in an appropriate medium.

    • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Controls (Self-Validation):

      • Vehicle Control: Wells with cells treated only with the medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%) to account for any solvent toxicity.

      • Untreated Control: Wells with cells in medium only.

      • Blank Control: Wells with medium only (no cells) to determine background absorbance.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or controls.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: MTT Assay Experimental Workflow

mtt_workflow start Start seed 1. Seed Cells in 96-well Plate start->seed attach 2. Incubate 24h (Allow Attachment) seed->attach treat 3. Add Test Compounds & Controls attach->treat incubate_treat 4. Incubate 48-72h treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Caption: Step-by-step workflow of the MTT cell viability assay.

Summary of Preclinical Efficacy

Numerous N-(3,4,5-trimethoxyphenyl)benzamide derivatives and related analogues have been synthesized and evaluated for their anticancer potential. The table below summarizes the in vitro cytotoxic activity of selected compounds against various human cancer cell lines.

Compound ID/ClassCancer Cell Line(s)Reported IC₅₀ (µM)Key Mechanistic Finding(s)Reference
Benzofuran Derivative (6g) MDA-MB-231, HCT-116, HT-29, HeLa3.01 - 11.09Tubulin polymerization inhibitor, G2/M arrest[6]
Oxadiazole Derivative (2a) PC3 (Prostate)0.2High antiproliferative activity[12]
Oxadiazole Derivative (2c) PC3 (Prostate)0.2High antiproliferative activity[12]
Oxadiazole Derivative (3m) PC3 (Prostate)0.3High antiproliferative activity[12]
Pyridine Derivative (VI) HepG-2, HCT-116, MCF-7IC₅₀ for tubulin inhibition = 8.92 nMPotent tubulin polymerization inhibitor, G2/M arrest, apoptosis induction[7]
Hybrid (4b) (EGFR/HDAC) Various0.536 - 1.206Dual EGFR/HDAC inhibitor, G1/S arrest[13]
Selenophene Derivative (7i) Huh7, MCF-7, SGC-79010.080 - 0.12Tubulin polymerization inhibitor, G2/M arrest, apoptosis induction[8]
Flavonoid Benzimidazole (15) MGC-803, MCF-7, HepG-220.47 - 43.42G1 phase arrest, apoptosis induction, in vivo tumor inhibition[14]

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions (e.g., incubation time). This table is for comparative purposes.

Future Directions and Therapeutic Potential

The N-(3,4,5-trimethoxyphenyl)benzamide scaffold represents a highly promising platform for the development of next-generation anticancer agents. While preclinical data is encouraging, several challenges must be addressed to translate these findings into clinical success.

  • Improving Pharmacokinetics: Future research must focus on optimizing the drug-like properties of these derivatives, including their solubility, metabolic stability, and oral bioavailability, to ensure effective delivery to the tumor site in vivo.

  • Overcoming Drug Resistance: Although colchicine-site binders may be less susceptible to certain resistance mechanisms (e.g., those affecting taxanes), the potential for resistance remains.[4] Designing novel derivatives that can evade or overcome resistance is a critical goal.

  • Combination Therapies: Exploring the synergistic effects of these tubulin inhibitors with other anticancer agents, such as DNA-damaging agents or targeted therapies like kinase inhibitors, could lead to more effective treatment regimens with reduced toxicity.[15]

  • Advanced Delivery Systems: The use of nanotechnology, such as loading derivatives onto nanoparticles, could enhance solubility, improve tumor targeting, and reduce off-target side effects.[11]

References

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Karahalil, B., Yardım-Akaydin, S., & Nacak Baytas, S. (2019). An overview of microtubule targeting agents for cancer therapy. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Singh, P., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. PubMed. Retrieved February 15, 2026, from [Link]

  • Juan, M., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. Retrieved February 15, 2026, from [Link]

  • Chen, S., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. PubMed. Retrieved February 15, 2026, from [Link]

  • El-Damasy, D., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. PMC. Retrieved February 15, 2026, from [Link]

  • Abdel-Maksoud, M., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. Retrieved February 15, 2026, from [Link]

  • Jin, L., et al. (2009). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Retrieved February 15, 2026, from [Link]

  • Juan, M., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mathew, B., et al. (2018). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. PubMed. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. Retrieved February 15, 2026, from [Link]

  • Kandeel, F., et al. (2023). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. PubMed. Retrieved February 15, 2026, from [Link]

  • Al-Ostath, O., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. PubMed. Retrieved February 15, 2026, from [Link]

  • Wang, Z., et al. (2017). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. PubMed. Retrieved February 15, 2026, from [Link]

  • Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nocentini, A., et al. (2023). 1H‑pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin.
  • Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. (Journal and volume details unavailable). Retrieved February 15, 2026, from [Link]

  • El-Sayed, N., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. Retrieved February 15, 2026, from [Link]

Sources

Comprehensive Spectroscopic Characterization of N-(3,4,5-trimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of N-(3,4,5-trimethoxyphenyl)benzamide Format: Technical Guide / Whitepaper Author Role: Senior Application Scientist

A Structural & Analytical Guide for Medicinal Chemistry

Executive Summary & Structural Context

N-(3,4,5-trimethoxyphenyl)benzamide (CAS 16866-88-9) represents a critical pharmacophore in medicinal chemistry, structurally related to the combretastatin class of tubulin polymerization inhibitors and various antimitotic agents. Unlike its "reversed" isomer (N-phenyl-3,4,5-trimethoxybenzamide), this molecule features a 3,4,5-trimethoxyaniline core acylated by a benzoyl moiety.

Accurate spectroscopic characterization of this compound is essential for validating synthetic pathways in drug discovery, particularly when distinguishing it from regioisomers or hydrolysis products (e.g., 3,4,5-trimethoxyaniline). This guide provides a definitive analytical framework, moving beyond basic peak listing to explain the causality of spectral features based on electronic environments and steric conformation.

Synthesis & Sample Preparation Logic

To understand the impurity profile likely to be encountered in spectroscopy, one must understand the genesis of the sample. The standard synthesis involves the Schotten-Baumann reaction or direct acylation of 3,4,5-trimethoxyaniline with benzoyl chloride.

Reaction Pathway & Impurity Vectors

The primary spectroscopic contaminants are typically:

  • Benzoic Acid: Resulting from hydrolysis of excess benzoyl chloride (Distinct broad -OH in IR).

  • 3,4,5-Trimethoxyaniline: Unreacted starting material (Distinct amine doublet in IR, upfield aromatic protons in NMR).

SynthesisFlow Start1 3,4,5-Trimethoxyaniline (Nucleophile) Process Acylation (TEA/DCM or Pyridine) Start1->Process Start2 Benzoyl Chloride (Electrophile) Start2->Process Impurity Impurity Vector: Hydrolysis -> Benzoic Acid Start2->Impurity H2O Product N-(3,4,5-trimethoxyphenyl)benzamide (Target) Process->Product

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential spectroscopic contaminants.

Vibrational Spectroscopy (IR/Raman)

Infrared spectroscopy serves as the primary "functional group gatekeeper." The key diagnostic feature is the transformation of the primary amine of the aniline starting material into a secondary amide.

Diagnostic Bands

The absence of the double spike (symmetric/asymmetric stretch) of the primary amine (~3300-3400 cm⁻¹) and the appearance of a single sharp amide band are the first indicators of conversion.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeStructural Insight
Amide A 3250 – 3300N-H StretchIndicates secondary amide formation; H-bonded in solid state.
Amide I 1645 – 1660C=O StretchThe "Fingerprint" of the benzamide linkage. Lower frequency than ester due to resonance.
Amide II 1530 – 1550N-H Bend / C-N StretchConfirmation of the amide linkage; absent in esters/ketones.
C-O-C (Ether) 1120 – 1130Aryl-Alkyl Ether StretchStrong bands confirming the integrity of the trimethoxy motif.
C=C (Aromatic) 1580 – 1600Ring BreathingDiagnostic of the phenyl rings.

Technical Note: In the solid state (KBr pellet), the Amide I band may appear as a doublet or broaden due to intermolecular hydrogen bonding (N-H···O=C). Solution-phase IR (CHCl₃) will sharpen this peak and shift it slightly to higher wavenumbers (~1670 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Architecture

NMR provides the definitive structural proof. The molecule possesses a plane of symmetry through the N-C(1)-C(4) axis of the trimethoxy ring, rendering the 2,6-protons and the 3,5-methoxy groups magnetically equivalent.

1H NMR Assignment (DMSO-d6, 400 MHz)

Solvent Choice: DMSO-d6 is preferred over CDCl₃ to prevent aggregation and ensure sharp resolution of the amide proton, which can broaden or exchange in chloroform.

Proton EnvironmentShift (δ ppm)MultiplicityIntegrationAssignment Logic
Amide -NH- 10.15 – 10.25Singlet (s)1HHighly deshielded by the carbonyl anisotropy; exchangeable with D₂O.
Benzoyl (Ortho) 7.90 – 8.00Doublet (d)2HDeshielded by the adjacent carbonyl; characteristic of benzoyl groups.
Benzoyl (Meta/Para) 7.50 – 7.65Multiplet (m)3HTypical aromatic overlap; less deshielded than ortho protons.
Trimethoxy (2,6-H) 7.15 – 7.25Singlet (s)2HCritical Diagnostic: These protons are chemically equivalent due to ring symmetry.
3,5-Methoxy (-OCH₃) 3.75 – 3.80Singlet (s)6HIntegration of 6H confirms the presence of two symmetric methoxy groups.
4-Methoxy (-OCH₃) 3.60 – 3.70Singlet (s)3HUnique environment; usually shielded relative to 3,5-OMe due to steric crowding/twist.
13C NMR Framework

The carbon spectrum must show 10 distinct signals for the 16 carbon atoms due to symmetry in both the benzoyl (ortho/meta pairs) and trimethoxy (3,5-OMe and C3/C5 pairs) rings.

  • Carbonyl (C=O): ~165.5 ppm.

  • Methoxy Carbons: Two distinct peaks at ~56.0 ppm (3,5-OMe) and ~60.1 ppm (4-OMe). Note: The 4-OMe carbon is often significantly deshielded compared to the 3,5-OMe carbons due to the "ortho-effect" of the neighboring oxygens.

NMRLogic cluster_structure Structural Domains Benzoyl Benzoyl Ring (Protons: 7.5-8.0 ppm) Linker Amide Linker (NH: ~10.2 ppm) Benzoyl->Linker Inductive Effect Aniline Trimethoxy Ring (Protons: ~7.2 ppm) Linker->Aniline Resonance Symmetry Symmetry Check: Are 2,6-H equivalent? Aniline->Symmetry Rotation Methoxy Methoxy Integration: 6H vs 3H split Aniline->Methoxy Substituents

Figure 2: NMR assignment logic based on electronic domains and molecular symmetry.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular formula (C₁₆H₁₇NO₄, MW: 287.31).

Ionization Mode: ESI (+)
  • [M+H]⁺: Observed at m/z 288.1 .

  • [M+Na]⁺: Frequently observed at m/z 310.1 (sodium adduct).

Fragmentation Pattern (MS/MS)

Collision-Induced Dissociation (CID) typically cleaves the amide bond.

  • Benzoylium Ion: Cleavage of the amide bond generates the stable benzoyl cation (m/z 105) .

  • Trimethoxyaniline Radical Cation: Loss of the benzoyl group may leave the amine fragment (m/z 183) .

Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, do not proceed to data acquisition.

Protocol: NMR Sample Preparation

Objective: Obtain high-resolution 1H and 13C spectra without aggregation artifacts.

  • Solvent Selection: Use DMSO-d6 (99.8% D).

    • Validation: Check the residual solvent peak at 2.50 ppm (quintet). If it is a singlet, the solvent is wet (H₂O exchange).

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) can cause stacking of the planar aromatic rings, shifting the aromatic peaks upfield (shielding).

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition:

    • Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the aromatic protons vs. the methyl groups.

Protocol: IR Spectroscopy (ATR Method)

Objective: Confirm functional group transformation.

  • Background: Collect a background spectrum of the clean diamond crystal/ZnSe crystal.

  • Deposition: Place solid crystals on the ATR plate. Apply high pressure to ensure good contact.

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

  • Validation: Look for the CO₂ doublet at ~2350 cm⁻¹. If it is negative, the background has changed; re-acquire background.

References

  • Synthesis & Analogues: Li, Z., et al. "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives." Molecules, 2013, 18, 3630-3640. Link

  • Crystal Structure (Analogue): Low, J. N., et al. "Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives."[1] Acta Crystallographica Section E, 2016, 72(5), 629–633. Link

  • Spectroscopic Data (Isomer Comparison): Saeed, A., & Flörke, U. "3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide." Acta Crystallographica Section E, 2009, E65, o1925. Link

  • General Benzamide Spectral Data: NIST Mass Spectrometry Data Center. "Benzamide, 3,4,5-trimethoxy- (Isomer Data for Fragmentation Comparison)." Link

Sources

Methodological & Application

Application Note: Characterization of Tubulin Polymerization Inhibition by N-(3,4,5-trimethoxyphenyl)benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4][5]

The microtubule cytoskeleton is a dynamic network essential for cell division (mitosis), intracellular transport, and cell shape maintenance.[1] Agents that disrupt this dynamic equilibrium are potent chemotherapeutics. N-(3,4,5-trimethoxyphenyl)benzamide represents a privileged structural scaffold designed to target the colchicine-binding site on


-tubulin.

Unlike taxanes (e.g., Paclitaxel), which stabilize microtubules, trimethoxyphenyl (TMP) derivatives function as destabilizing agents . They bind to the interface between


- and 

-tubulin dimers, preventing their incorporation into the growing microtubule lattice. This leads to:
  • Inhibition of microtubule assembly.[2][3][4][5][6]

  • Depolymerization of existing microtubules.

  • Cell cycle arrest at the G2/M phase.[7][8][9]

  • Induction of apoptosis.[6]

Mechanistic Pathway

The following diagram illustrates the dynamic instability of microtubules and the specific intervention point of TMP-benzamide inhibitors.

TubulinMechanism FreeTubulin Free Tubulin Dimers (α/β Heterodimers) Nucleation Nucleation (Lag Phase) FreeTubulin->Nucleation + GTP, 37°C FreeTubulin->Nucleation BLOCKED Arrest G2/M Cell Cycle Arrest & Apoptosis FreeTubulin->Arrest Accumulation of Free Dimers Elongation Elongation (Growth Phase) Nucleation->Elongation Microtubule Stable Microtubule (Steady State) Elongation->Microtubule Polymerization Microtubule->FreeTubulin Catastrophe (Depolymerization) Inhibitor N-(3,4,5-trimethoxyphenyl) benzamide Inhibitor->FreeTubulin Binds Colchicine Site

Figure 1: Mechanism of Action. The inhibitor binds free tubulin dimers, preventing nucleation and elongation, ultimately shifting the equilibrium toward depolymerization.

Protocol 1: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

This is the "Gold Standard" for confirming direct interaction with the target. While turbidimetric assays (measuring absorbance at 340 nm) are traditional, fluorescence-based assays (using a reporter like DAPI or a proprietary fluorophore) are recommended for screening benzamide analogs due to higher sensitivity and lower protein consumption.

Reagents and Preparation
ComponentConcentration / DescriptionFunction
Purified Tubulin >99% pure (porcine brain origin), lyophilized.The target protein.[10][11]
GTP Stock 100 mM in water (Store at -80°C).Essential energy source for polymerization.
PEM Buffer 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[12][13][14]Physiological buffer stabilizing tubulin.[3]
Reporter DAPI (4',6-diamidino-2-phenylindole) or Fluorophore.[1][14]Fluoresces only when bound to polymerized microtubules.
Test Compound N-(3,4,5-trimethoxyphenyl)benzamide (10 mM DMSO stock).The inhibitor.[15][8][3][4][5][9][11][12][16][17]
Control 1 Paclitaxel (10 µM final).Stabilizer (Positive control for polymerization).
Control 2 Colchicine or Nocodazole (10 µM final).[13]Inhibitor (Positive control for inhibition).
Experimental Workflow

Critical Note: Tubulin is extremely temperature-sensitive. Keep all reagents on ice until the final incubation step.

  • Buffer Preparation: Prepare "General Tubulin Buffer" (GTB): PEM Buffer + 1 mM GTP.

    • Optional: Add 5-10% Glycerol to GTB if the native polymerization rate is too slow; however, for potent inhibitors, glycerol-free conditions are more physiological.

  • Compound Plating:

    • Pre-warm a 96-well, half-area black plate to 37°C.

    • Add 5 µL of 10x Test Compound (final conc. range: 0.1 µM – 50 µM) to experimental wells.

    • Add 5 µL of DMSO (Vehicle) to "Control" wells.

    • Add 5 µL of Paclitaxel (Stabilizer Control) and Colchicine (Inhibitor Control) to respective wells.

  • Reaction Initiation:

    • Resuspend Tubulin to 3 mg/mL (approx. 30 µM) in cold GTB containing the Fluorescent Reporter.

    • Immediately dispense 45 µL of the cold Tubulin/Reporter mix into each well containing the pre-plated compounds.

    • Final Volume: 50 µL.

  • Kinetic Reading:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C .

    • Excitation: 360 nm | Emission: 450 nm (for DAPI-based assays).

    • Interval: Read every 60 seconds for 60 minutes.

    • Shake: 5 seconds of orbital shaking before the first read only.

Data Interpretation[3][8][10][16]

The resulting curves will display three phases: Lag (Nucleation), Exponential (Growth), and Plateau (Steady State).

TreatmentLag PhaseVmax (Growth Rate)Max Fluorescence (Plateau)
Vehicle (DMSO) Normal (~5-10 min)Standard100% (Reference)
Paclitaxel Eliminated (Immediate)High>100% (Hyper-stable)
TMP-Benzamide Extended or InfiniteDecreased <100% (Dose-dependent)

Protocol 2: Cellular Confirmation (Immunofluorescence)

An in vitro assay confirms binding, but cell-based assays confirm permeability and intracellular activity.

Workflow Diagram

CellAssay Seed Seed Cells (HeLa/MCF-7) On Coverslips Treat Treat with Compound (IC50 conc, 24h) Seed->Treat Fix Fixation (4% Paraformaldehyde or -20°C Methanol) Treat->Fix Stain Stain Primary: anti-α-Tubulin Secondary: AlexaFluor-488 Fix->Stain Image Confocal Microscopy Stain->Image

Figure 2: Immunofluorescence Workflow. Visualizing the disruption of the microtubule network in live cells.

Analysis of Phenotypes
  • Normal (DMSO): Long, filamentous microtubule networks radiating from the centrosome.

  • Inhibited (TMP-Benzamide): Loss of filaments; cells appear rounded; diffuse green staining (soluble tubulin) in the cytoplasm; fragmented nuclei (if co-stained with DAPI).

Data Analysis & Troubleshooting

Calculating IC50

For the polymerization assay, the IC50 is defined as the concentration required to inhibit the Vmax (rate of polymerization) or the Final Plateau by 50%.

  • Extract the fluorescence value at the plateau (e.g., t = 45 min).

  • Normalize: $ % Inhibition = 100 - (\frac{Sample - Blank}{Vehicle - Blank} \times 100) $

  • Plot % Inhibition vs. Log[Concentration].

  • Fit using a non-linear regression (4-parameter logistic model).

Self-Validating System (Troubleshooting)
ObservationRoot CauseCorrective Action
No polymerization in Control Tubulin denaturation or Temp < 37°C.Tubulin must be >3 mg/mL. Ensure reader is actually at 37°C. Use fresh GTP.
High background fluorescence Compound autofluorescence.Run a "Compound Only" well (no tubulin) and subtract this baseline.
Inconsistent replicates Pipetting error or temp gradients.Use a multi-channel pipette. Avoid edge wells if the plate reader has uneven heating.
Compound precipitates Low solubility in aqueous buffer.Verify solubility of the benzamide analog. Do not exceed 1% DMSO final concentration.

References

  • Pettit, G. R., et al. (1989). Antineoplastic agents.[7][2][4][5][6][10][16][17] 142. Synthesis and structure-activity relationships of the combretastatin A-4 series. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2021).[18] Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest.[18] European Journal of Medicinal Chemistry. Link

  • Cytoskeleton, Inc. (2025).[16] Tubulin Polymerization Assay Kit Protocol. Cytoskeleton.com. Link

  • Rao, J., et al. (2020).[7] Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors.[7] Bioorganic Chemistry. Link

  • BenchChem. (2025). Fluorescence-Based Assays for Tubulin Polymerization Kinetics. BenchChem Application Notes. Link

Sources

Application Note & Protocol: Cell Cycle Analysis of Cells Treated with N-(3,4,5-trimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Lab], Senior Application Scientist

Introduction

N-(3,4,5-trimethoxyphenyl)benzamide belongs to a class of compounds that have garnered significant interest in oncological research. While direct studies on this specific molecule are emerging, its structural analogs, such as certain resveratrol derivatives, have been shown to exhibit anti-proliferative effects by interfering with the cell cycle.[1][2][3] Many of these compounds function as microtubule-targeting agents (MTAs), a well-established class of chemotherapeutics that disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4][5][6] This application note provides a detailed protocol for analyzing the cell cycle effects of N-(3,4,5-trimethoxyphenyl)benzamide, with a focus on identifying and quantifying cell cycle arrest, a hallmark of microtubule-disrupting agents.

The cell cycle is a tightly regulated process that governs cell proliferation, and its deregulation is a key characteristic of cancer.[7] Therefore, compounds that can modulate the cell cycle are of significant therapeutic interest. Cell cycle analysis, commonly performed using flow cytometry with a fluorescent DNA intercalating dye like propidium iodide (PI), is a powerful technique to assess the anti-proliferative potential of novel compounds.[8] This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical background to effectively evaluate the impact of N-(3,4,5-trimethoxyphenyl)benzamide on the cell cycle of cancer cells.

Principle of Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a technology that rapidly analyzes single cells as they pass through a laser beam. For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye that binds stoichiometrically to DNA. Propidium iodide (PI) is a commonly used dye that intercalates into the major groove of double-stranded DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10]

A typical eukaryotic cell exists in one of three main phases of the cell cycle:

  • G0/G1 Phase: The cell is in a resting (G0) or growth (G1) phase and has a normal diploid (2N) DNA content.

  • S Phase: The cell is actively replicating its DNA, and therefore has a DNA content between 2N and 4N.

  • G2/M Phase: The cell has completed DNA replication (G2) or is in mitosis (M) and has a tetraploid (4N) DNA content.

By analyzing the distribution of fluorescence intensity in a population of cells, a histogram can be generated that reveals the percentage of cells in each phase of the cell cycle.[8] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. For microtubule-targeting agents, this is typically the G2/M phase.[4][11]

Expected Mechanism of Action of N-(3,4,5-trimethoxyphenyl)benzamide

Based on the activity of structurally similar compounds, it is hypothesized that N-(3,4,5-trimethoxyphenyl)benzamide may function as a microtubule-targeting agent. Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[6] MTAs disrupt this process by either stabilizing or destabilizing microtubules.[4][12] This disruption activates the spindle assembly checkpoint, which halts the cell cycle in mitosis (M phase) to prevent chromosomal missegregation.[11] Prolonged mitotic arrest can ultimately lead to apoptotic cell death.[6]

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the steps for treating a cancer cell line with N-(3,4,5-trimethoxyphenyl)benzamide and subsequently analyzing the cell cycle distribution by flow cytometry.

Materials
  • Cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • N-(3,4,5-trimethoxyphenyl)benzamide (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

  • 15 mL conical tubes

  • Microcentrifuge tubes

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed cells in 6-well plates B Allow cells to adhere overnight A->B C Treat cells with N-(3,4,5-trimethoxyphenyl)benzamide and vehicle control for 24-48 hours B->C D Harvest cells by trypsinization C->D E Wash cells with PBS D->E F Fix cells in ice-cold 70% ethanol E->F G Wash cells to remove ethanol F->G H Treat with RNase A G->H I Stain with Propidium Iodide H->I J Acquire data on a flow cytometer I->J K Gate on single cells J->K L Analyze DNA content histogram to determine cell cycle phase distribution K->L

Caption: Experimental workflow for cell cycle analysis.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the chosen cancer cell line into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • Compound Treatment:

    • Prepare a series of concentrations of N-(3,4,5-trimethoxyphenyl)benzamide in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate the cells for a predetermined time, typically 24 or 48 hours.

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the previous step.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[10]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Cell Fixation:

    • Gently vortex the cell suspension while adding 4 mL of ice-cold 70% ethanol dropwise.[10][13] This is a critical step to prevent cell clumping.

    • Incubate the cells on ice for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.[9]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[10][14]

    • Carefully decant the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.

    • Incubate at 37°C for 30 minutes to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[9]

    • Add 500 µL of PI staining solution (final concentration 50 µg/mL).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., PE or PI channel).[7]

    • Collect at least 10,000 events for each sample.

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate out doublets and aggregates.

    • Generate a histogram of the PI fluorescence for the single-cell population.

Data Analysis and Interpretation

The resulting histogram will show peaks corresponding to the G0/G1 and G2/M phases of the cell cycle. The region between these two peaks represents the S phase. Software programs associated with the flow cytometer can be used to quantify the percentage of cells in each phase.

Expected Results: Treatment with an effective microtubule-targeting agent like N-(3,4,5-trimethoxyphenyl)benzamide is expected to cause an increase in the percentage of cells in the G2/M phase and a corresponding decrease in the percentage of cells in the G0/G1 phase. A sub-G1 peak may also appear, which is indicative of apoptotic cells with fragmented DNA.

Hypothetical Data Presentation
Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptosis)
Vehicle Control065.2 ± 3.115.5 ± 1.819.3 ± 2.51.2 ± 0.4
N-(3,4,5-trimethoxyphenyl)benzamide155.8 ± 2.912.1 ± 1.532.1 ± 3.33.5 ± 0.8
N-(3,4,5-trimethoxyphenyl)benzamide530.7 ± 3.58.9 ± 1.260.4 ± 4.18.7 ± 1.5
N-(3,4,5-trimethoxyphenyl)benzamide1015.3 ± 2.15.2 ± 0.979.5 ± 5.215.1 ± 2.2

Data are represented as mean ± standard deviation from three independent experiments.

Mechanistic Pathway

G A N-(3,4,5-trimethoxyphenyl)benzamide B Microtubule Disruption A->B C Mitotic Spindle Defect B->C D Spindle Assembly Checkpoint Activation C->D E Cell Cycle Arrest at G2/M Phase D->E F Prolonged Arrest E->F G Apoptosis F->G

Caption: Putative mechanism of N-(3,4,5-trimethoxyphenyl)benzamide.

Troubleshooting

  • High Coefficient of Variation (CV) in G0/G1 Peak: This can be due to inconsistent staining or issues with the flow cytometer. Ensure proper mixing of cells with staining solution and run the samples at a low flow rate.

  • Excessive Cell Debris: This can interfere with the analysis. Ensure gentle cell handling and consider using a viability dye to exclude dead cells before fixation.

  • Cell Clumping: This is a common issue. Ensure single-cell suspension by gentle vortexing during fixation and passing the stained cells through a cell strainer before analysis.[8]

Conclusion

The protocol described in this application note provides a robust method for evaluating the effects of N-(3,4,5-trimethoxyphenyl)benzamide on the cell cycle. By quantifying the distribution of cells in different cycle phases, researchers can effectively determine if the compound induces cell cycle arrest, a key indicator of anti-proliferative activity. The expected G2/M arrest would be consistent with the mechanism of action of microtubule-targeting agents, providing valuable insights for further drug development studies.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • S. M. T. et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 28(13), 5039.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Dráber, P., et al. (2020). Microtubule-targeting agents and their impact on cancer treatment. European Journal of Cell Biology, 99(4), 151075.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Gascoigne, K. E., & Taylor, S. S. (2008). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells.
  • Kaur, R., et al. (2021). Microtubules and Cell Division: Potential Pharmacological Targets in Cancer Therapy. Current Drug Targets, 22(12), 1361–1378.
  • JoVE. (2023). Drugs that Stabilize Microtubules. Retrieved from [Link]

  • Slanina, J., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-1266.
  • JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2014). How do you interpret the experimental data of cell cycle by flow cytometry?. Retrieved from [Link]

  • The Francis Crick Institute. (2014). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • Tsuneoka, K., & Shikita, M. (1987). Cell cycle-dependent intervention by benzamide of carcinogen-induced neoplastic transformation and in vitro poly(ADP-ribosyl)ation of nuclear proteins in human fibroblasts.
  • ResearchGate. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. Retrieved from [Link]

  • Lee, K. W., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. Food and Chemical Toxicology, 124, 101–111.

Sources

Inducing Apoptosis with N-(3,4,5-trimethoxyphenyl)benzamide and its Analogues: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy and biomedical research. Dysregulation of this fundamental process is a hallmark of cancer, leading to uncontrolled cell proliferation and survival.[1][2] The N-substituted benzamides, particularly those containing the 3,4,5-trimethoxyphenyl moiety, have emerged as a promising class of small molecules capable of selectively triggering apoptosis in neoplastic cells.[3] These compounds often function by initiating the intrinsic (mitochondrial) apoptotic pathway, making them valuable tools for studying cell death mechanisms and as potential leads for novel chemotherapeutic agents.

This guide provides a comprehensive overview of the mechanism of action and detailed protocols for utilizing N-(3,4,5-trimethoxyphenyl)benzamide and its related analogues to induce and quantify apoptosis in cancer cell lines. The methodologies are designed to be robust and self-validating, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Mechanism of Action: The Intrinsic Apoptotic Pathway

N-substituted benzamides and related trimethoxyphenyl compounds predominantly trigger the intrinsic apoptotic pathway, a signaling cascade centered on the mitochondria.[4][5] While some analogues may also engage the extrinsic death receptor pathway, the core mechanism involves inducing intracellular stress that converges on the B-cell lymphoma 2 (Bcl-2) family of proteins.[6]

The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that maintain a delicate balance to control mitochondrial integrity.[1][7][8] N-(3,4,5-trimethoxyphenyl)benzamide analogues disrupt this balance, often by down-regulating anti-apoptotic proteins like Bcl-2.[4][9] This relieves the inhibition on pro-apoptotic members Bax and Bak, allowing them to oligomerize and form pores in the outer mitochondrial membrane, a critical event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[10]

MOMP leads to the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[4][5][10] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates an initiator caspase, procaspase-9, forming a complex called the apoptosome.[4][11] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[4] These effector caspases are the executioners of apoptosis, systematically dismantling the cell by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12]

Notably, this apoptotic induction is often preceded by a cell cycle block in the G2/M phase.[4][5][6] Furthermore, in several cancer cell lines, this mechanism has been shown to be independent of the tumor suppressor protein p53, which is a significant advantage for treating cancers with mutated or deficient p53.[4][5]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytosol Cytosol Compound N-(3,4,5-trimethoxyphenyl)benzamide G2M G2/M Cell Cycle Arrest Compound->G2M Induces Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes (MOMP) CytC_cyto Cytochrome c Mito->CytC_cyto Release CytC_mito Cytochrome c Apoptosome Apoptosome CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Procaspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates (cleavage) Casp3 Procaspase-3 ActiveCasp3->Casp3 Amplifies PARP PARP ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP

Figure 1: Signaling pathway for N-(3,4,5-trimethoxyphenyl)benzamide-induced apoptosis.

Experimental Design and Workflow

A typical investigation involves treating a selected cancer cell line with the compound and then assessing various apoptotic markers at different time points and concentrations. The workflow ensures a multi-faceted approach to confirming apoptosis, from observing early cell surface changes to detecting the activation of key executioner proteins.

Experimental_Workflow cluster_assays Apoptosis Assessment cluster_analysis Data Analysis start Start: Select Cancer Cell Line (e.g., HL-60, Jurkat) culture 1. Cell Culture & Seeding Plate cells at optimal density start->culture prepare 2. Compound Preparation Prepare stock and working solutions culture->prepare treat 3. Cell Treatment Incubate cells with compound (e.g., 24, 48h) and controls prepare->treat harvest 4. Harvest Cells Collect supernatant and cell pellets treat->harvest flow Annexin V / PI Staining (Flow Cytometry) harvest->flow Split sample caspase Caspase Activity Assay (Fluorometric/Colorimetric) harvest->caspase Split sample western Western Blot Analysis (Protein Expression) harvest->western Split sample flow_data Quantify Early/Late Apoptotic Cells flow->flow_data caspase_data Measure Caspase-3/7, -9 Fold-change caspase->caspase_data western_data Analyze Bcl-2, Bax, Cleaved Caspase-3, PARP levels western->western_data end Conclusion: Confirm Apoptosis Induction flow_data->end caspase_data->end western_data->end

Figure 2: General experimental workflow for assessing apoptosis.

Data Summary: Efficacy of Trimethoxyphenyl Analogues

The following table summarizes reported cytotoxic activities for various N-substituted benzamides and trimethoxyphenyl analogues in different cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.

Compound Class/NameCell Line(s)ParameterValueReference
Declopramide (N-substituted benzamide)70Z/3, HL-60Effective Conc.> 250 µM[4][5]
N-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxybenzyloxy) benzohydrazide (P5H)HCT-116 (p53-wt)IC5011.79 µM[6]
N-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxybenzyloxy) benzohydrazide (P5H)HT-29 (p53-mutant)IC5018.52 µM[6]
Trimethoxyphenyl-based analogue (Compound 9)HepG2IC501.38 µM[9]

Detailed Protocols

Protocol 1: Cell Culture and Treatment

This initial step is critical for ensuring healthy, exponentially growing cells, which provides a consistent baseline for assessing the effects of the compound.

Materials:

  • Cancer cell line of choice (e.g., HL-60, Jurkat, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • N-(3,4,5-trimethoxyphenyl)benzamide or analogue

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well or 12-well tissue culture plates

  • Trypan blue solution and hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Culture cells under standard conditions (37°C, 5% CO₂). Seed the cells in tissue culture plates at a density that will allow them to reach 60-70% confluency (for adherent cells) or a concentration of 0.4-0.5 x 10⁶ cells/mL (for suspension cells) at the time of treatment.[13]

  • Compound Preparation: Prepare a 10-100 mM stock solution of the compound in DMSO. Further dilute this stock solution in complete growth medium to create working concentrations.

    • Rationale: DMSO is a common solvent for hydrophobic compounds. A high-concentration stock minimizes the final DMSO concentration in the culture, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Once cells have adhered or reached the desired density, replace the medium with fresh medium containing the desired final concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest compound dose) and an untreated control (medium only).

    • Rationale: The vehicle control is essential to ensure that any observed effects are due to the compound and not the solvent.

  • Incubation: Incubate the treated cells for the desired time periods (e.g., 12, 24, 48 hours).[4][13]

  • Harvesting:

    • Suspension cells: Transfer the cell suspension to a conical tube.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and detach the remaining adherent cells using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and proceed with the desired assay.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Harvested cell pellets (from Protocol 1)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Washing: Wash the harvested cell pellets twice with cold PBS. Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each per 100 µL of cell suspension).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark is crucial to prevent photobleaching of the fluorophores.

  • Analysis: Add an additional 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

  • Interpretation of Results:

    • Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the qualitative and semi-quantitative assessment of key proteins involved in the apoptotic cascade, providing mechanistic insight.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

Materials:

  • Harvested cell pellets (from Protocol 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lysis: Lyse cell pellets in RIPA buffer on ice.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Rationale: Equal protein loading is essential for accurate comparison between samples.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate using SDS-PAGE.[4]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities. A decrease in Bcl-2 and an increase in Bax, cleaved caspase-3, and cleaved PARP are indicative of apoptosis induction. Use β-actin as a loading control to normalize the data.[12][15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No apoptotic effect observed Compound concentration is too low. Incubation time is too short. Compound is inactive.Perform a dose-response (0.1 µM to 500 µM) and time-course (6h to 72h) experiment. Verify compound integrity.
High background in Western Blot Insufficient blocking. Antibody concentration is too high. Insufficient washing.Increase blocking time to 1.5-2 hours. Optimize primary and secondary antibody dilutions. Increase the number/duration of TBST washes.
High cell death in vehicle control DMSO concentration is too high. Cells are overly sensitive to DMSO.Ensure final DMSO concentration is <0.5%, ideally <0.1%. Test cell line's tolerance to DMSO beforehand.
Annexin V+/PI+ population is dominant Analysis was performed too late after treatment. Compound may induce necrosis at high concentrations.Perform a time-course experiment to identify earlier time points. Analyze lower concentrations of the compound.

References

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86, 971–978. Available at: [Link]

  • Saiko, P., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6. Available at: [Link]

  • Olsson, A. R., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. Available at: [Link]

  • Saiko, P., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2019). Activation of death receptor, DR5 and mitochondria-mediated apoptosis by a 3,4,5-trimethoxybenzyloxy derivative in wild-type and p53 mutant colorectal cancer cell lines. ResearchGate. Available at: [Link]

  • de Oliveira, C. C., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology, 97(5), 630-637. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(21), 6653. Available at: [Link]

  • Ren, D., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 11, 672343. Available at: [Link]

  • Delbridge, A. R. D., & Strasser, A. (2007). Role of Bcl-2 family members on apoptosis. IMR Press. Available at: [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. Available at: [Link]

  • Wikipedia contributors. (2023). Bcl-2 family. Wikipedia. Available at: [Link]

  • Kalkavan, H., & Green, D. R. (2018). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Cell Death & Differentiation, 25(1), 2-3. Available at: [Link]

  • Kunnumakkara, A. B., et al. (2012). Dihydroxypentamethoxyflavone Down-Regulates Constitutive and Inducible Signal Transducers and Activators of Transcription-3 through the Induction of Tyrosine Phosphatase SHP-1. ResearchGate. Available at: [Link]

  • Al-Shwyeh, H. A., et al. (2022). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Journal of Inflammation Research, 15, 629-644. Available at: [Link]

  • Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 112(7), 982-991. Available at: [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2021). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. protocols.io. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from the N-(3,4,5-trimethoxyphenyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the N-(3,4,5-trimethoxyphenyl)benzamide Scaffold

The pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of promising molecular frameworks, the N-(3,4,5-trimethoxyphenyl)benzamide scaffold stands out for its profound biological relevance. The core of its potential lies in the 3,4,5-trimethoxyphenyl (TMP) moiety, a key pharmacophoric structure renowned for its ability to interact with biological targets crucial for cell division.[1] This TMP group is a hallmark of potent natural antitubulin agents like colchicine and combretastatin, which function by disrupting microtubule dynamics, a process essential for mitotic spindle formation in cancer cells.[2] By inhibiting tubulin polymerization, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis, leading to cancer cell death.[3][4]

Derivatives of the N-(3,4,5-trimethoxyphenyl)benzamide scaffold have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, including those of the breast, liver, and prostate.[3][5][6] The versatility of this scaffold allows for extensive chemical modification, enabling a systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[7] This guide provides a comprehensive, experience-driven framework for researchers, outlining the strategic synthesis, robust in-vitro evaluation, and preclinical assessment of novel anticancer agents derived from this promising chemical class.

Workflow for Anticancer Agent Development

This diagram illustrates the integrated workflow from initial chemical design and synthesis through comprehensive biological evaluation to identify a lead candidate for preclinical studies.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Preclinical Assessment Synthesis Scaffold Derivatization (Protocol 1) Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (Protocol 2) Purification->Cytotoxicity MOA Mechanism of Action (Protocols 3, 4, 5) Cytotoxicity->MOA SAR SAR Analysis MOA->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox InVivo In Vivo Efficacy (Protocol 6) ADME_Tox->InVivo Lead_Candidate Lead Candidate InVivo->Lead_Candidate

Caption: A streamlined workflow for anticancer drug discovery.

Section 1: Synthesis and Derivatization Strategies

The chemical tractability of the benzamide scaffold is a significant advantage. A common and effective synthetic route involves the use of an oxazolone intermediate, which can be readily synthesized and subsequently reacted with various nucleophiles to generate a diverse library of derivatives.[3][5]

Protocol 1: General Synthesis of N-(3,4,5-trimethoxyphenyl)benzamide Derivatives via an Oxazolone Intermediate

This protocol provides a generalized two-step method for synthesizing a library of candidate compounds.

Step 1: Synthesis of the Oxazolone Intermediate

  • Rationale: This step creates a reactive heterocyclic intermediate, which serves as a versatile precursor for diversification. The Erlenmeyer-Plöchl reaction is a classic method for this transformation.

  • Procedure: a. In a round-bottom flask, combine 2-(3,4,5-trimethoxybenzamido)acetic acid (1 equivalent), 3,4,5-trimethoxybenzaldehyde (1 equivalent), and anhydrous sodium acetate (1.1 equivalents). b. Add acetic anhydride (10 volumes) to the mixture. c. Heat the reaction mixture in an oil bath at 80-90°C for 2-3 hours with constant stirring.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC). d. Upon completion, cool the mixture and slowly add absolute ethanol to precipitate the product. e. Allow the mixture to stand, preferably overnight at 4°C, to maximize precipitation. f. Filter the resulting solid, wash with ice-cold ethanol, and dry under vacuum to yield the (Z)-4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one intermediate.[3] g. Characterize the intermediate using NMR and Mass Spectrometry to confirm its structure and purity.

Step 2: Ring-Opening and Derivatization

  • Rationale: The strained oxazolone ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups to probe the structure-activity relationship.

  • Procedure (Example with an Aryl Amine): a. Suspend the oxazolone intermediate (1 equivalent) in glacial acetic acid (20 volumes). b. Add the desired aryl amine (1 equivalent) and anhydrous sodium acetate (1 equivalent).[5] c. Reflux the mixture for 1-4 hours, monitoring by TLC. d. After cooling, pour the reaction mixture into crushed ice to precipitate the final product. e. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., DMF/water or ethanol/water) to afford the pure N-(3,4,5-trimethoxyphenyl)benzamide derivative.[5] f. Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Section 2: In Vitro Biological Evaluation

A tiered approach to in vitro testing is essential for efficiently identifying promising compounds and elucidating their mechanism of action.[2] This process begins with broad cytotoxicity screening, followed by targeted mechanistic assays for active compounds.

Protocol 2: High-Throughput Cytotoxicity Screening (CellTiter-Glo® Luminescent Assay)
  • Rationale: This assay provides a rapid and sensitive measure of cell viability by quantifying ATP, an indicator of metabolically active cells. Its high-throughput nature is ideal for screening a library of newly synthesized compounds to determine their half-maximal inhibitory concentration (IC₅₀).[8]

  • Procedure: a. Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, HepG2 liver cancer) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. b. Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and then further dilute in culture medium. Add 100 µL of the compound dilutions to the appropriate wells, ensuring the final DMSO concentration is <0.5%. Include wells for "vehicle control" (DMSO only) and "no-cell control" (medium only). c. Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. d. Assay: i. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. ii. Add 100 µL of CellTiter-Glo® reagent to each well. iii. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. iv. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Data Acquisition: Measure luminescence using a plate-reading luminometer. f. Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Table 1: Example Cytotoxicity Data Summary

Compound IDModificationCancer Cell LineIC₅₀ (µM)
Lead-01Unsubstituted BenzamideMDA-MB-2315.21
Deriv-02a4-Chloro BenzamideMDA-MB-2311.80
Deriv-02c4-Methoxy BenzamideMDA-MB-2310.20
Deriv-03l3-Fluoro BenzamideMDA-MB-2311.70
ControlCombretastatin A-4MDA-MB-2310.015

Data is illustrative. IC₅₀ values for derivatives are inspired by ranges seen in related structures.[6]

Section 3: Mechanism of Action (MOA) Elucidation

For compounds exhibiting potent cytotoxicity (e.g., IC₅₀ < 10 µM), the next critical step is to determine their biological mechanism. Given the TMP moiety, the primary hypothesis is the inhibition of tubulin polymerization.

Mechanism of Tubulin Inhibition and Apoptosis Induction

The diagram below illustrates the hypothesized mechanism where TMP-benzamide derivatives bind to tubulin, disrupting microtubule formation, which leads to cell cycle arrest and subsequent apoptosis.

MOA_Pathway Compound TMP-Benzamide Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Bcl2 Bcl-2 (Anti-apoptotic) Level Decrease Apoptosis->Bcl2 Bax Bax (Pro-apoptotic) Level Increase Apoptosis->Bax

Caption: Hypothesized mechanism of action for TMP-benzamide derivatives.

Protocol 3: In Vitro Tubulin Polymerization Assay
  • Rationale: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Inhibition of polymerization provides strong evidence for the hypothesized mechanism.[3]

  • Procedure: a. Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. b. In a 96-well plate, add the test compounds at various concentrations. Include colchicine or combretastatin A-4 as a positive control and DMSO as a negative control. c. Add the tubulin solution to each well. d. To initiate polymerization, add GTP to a final concentration of 1.0 mM. e. Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. f. Data Analysis: An increase in absorbance indicates microtubule polymerization. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Rationale: To confirm that the cytotoxic effect is mediated by mitotic blockade, cell cycle analysis is performed. Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[3]

  • Procedure: a. Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound at concentrations equivalent to its IC₅₀ and 2x IC₅₀ for 24 hours. c. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. d. Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. e. Incubate in the dark at room temperature for 30 minutes. f. Analyze the DNA content using a flow cytometer. g. Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the vehicle control.

Protocol 5: Apoptosis Assessment (Annexin V/PI Staining)
  • Rationale: This assay confirms that cell death occurs via apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).

  • Procedure: a. Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 or 48 hours. b. Harvest both adherent and floating cells, wash with cold PBS. c. Resuspend the cells in 1X Annexin V Binding Buffer. d. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the stained cells by flow cytometry within one hour. g. Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Section 4: Advanced Preclinical Evaluation

Promising lead compounds that demonstrate potent in vitro activity and a clear mechanism of action should be advanced to more complex evaluations to assess their potential as clinical candidates.

Pharmacokinetics and Toxicity (ADME/Tox)

Before moving into animal efficacy models, a preliminary assessment of the compound's pharmacokinetic (PK) and toxicity profiles is crucial.[9] This includes evaluating metabolic stability in liver microsomes, plasma protein binding, and preliminary toxicity in non-cancerous cell lines (e.g., human fibroblasts). Benzamide derivatives can sometimes exhibit toxicities such as myelosuppression or hepatotoxicity, which should be monitored.[10]

Protocol 6: In Vivo Antitumor Efficacy in a Xenograft Model
  • Rationale: In vivo models are indispensable for evaluating a drug's therapeutic efficacy in a complex biological system.[2][11] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for preclinical assessment.

  • Procedure: a. Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID). b. Tumor Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of each mouse. c. Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group). d. Treatment: Administer the lead compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution. e. Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity. f. Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors. Key organs may be collected for histological analysis of toxicity. g. Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Compare the mean tumor volumes and body weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The N-(3,4,5-trimethoxyphenyl)benzamide scaffold represents a highly promising starting point for the development of novel anticancer agents, primarily targeting tubulin polymerization. The strategic workflow detailed in these application notes—from rational synthesis and high-throughput screening to in-depth mechanistic studies and in vivo validation—provides a robust and efficient pathway to identify and optimize lead candidates. By understanding the causality behind each experimental step and employing self-validating protocols, research teams can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this valuable chemical class.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports. [Link]

  • Al-Suwaidan, I. A., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. [Link]

  • Wick, W., Wick, A., & Weller, M. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Technology in Cancer Research & Treatment. [Link]

  • Szekeres, T., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology. [Link]

  • Szekeres, T., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology. [Link]

  • Jin, J., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]

  • el Kouni, M. H. (2003). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Current Pharmaceutical Design. [Link]

  • Fumarola, C., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. [Link]

  • Blatt, N. B., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal. [Link]

  • Konkimalla, V. B., et al. (2022). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences. [Link]

  • Austra & Lian. (n.d.). Pharmacokinetics and Toxicity of Anticancer Drugs. American Journal of Pharmacy and Pharmacology. [Link]

  • Wang, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]

  • N'Da, D. D., et al. (2018). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PLOS Neglected Tropical Diseases. [Link]

  • Ozoe, Y., et al. (2010). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3,4,5-trimethoxyphenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Troubleshooting Guide for Tubulin-Targeting Benzamides

Document ID: TSC-TMPB-2026-02 Status: Active Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads[1]

System Overview & Biological Context

Why this chemistry matters: The N-(3,4,5-trimethoxyphenyl)benzamide scaffold is a pharmacophore privileged for binding to the colchicine site of tubulin.[1] The 3,4,5-trimethoxy motif mimics the A-ring of colchicine and combretastatin A-4 (CA-4), functioning as a potent inhibitor of tubulin polymerization [1, 5].[1]

The Core Challenge: While the amide coupling itself appears trivial, the electron-rich nature of the 3,4,5-trimethoxyaniline (TMPA) and the frequent use of sterically hindered or deactivated benzoic acids (to improve metabolic stability or selectivity) introduce specific synthetic hurdles.[1]

Synthesis Protocols & Decision Logic

Method A: The "Nuclear" Option (Acid Chlorides)

Best for: Sterically hindered substrates, scale-up, and cost-efficiency.[1]

Protocol:

  • Activation: Suspend the benzoic acid derivative in dry DCM or Toluene. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir until gas evolution ceases (1-2 h). Evaporate to dryness to remove excess oxalyl chloride.

  • Coupling: Dissolve the crude acid chloride in dry DCM.

  • Addition: Add a solution of 3,4,5-trimethoxyaniline (1.0 equiv) and Pyridine (1.5 equiv) (or Et3N) in DCM dropwise at 0°C.

  • Workup: Quench with water. Wash organic layer with 1M HCl (critical for removing unreacted aniline), then sat.[1] NaHCO3, then Brine.[1]

Method B: The "Gentle" Option (Coupling Reagents)

Best for: Acid-sensitive substrates, late-stage functionalization, or small-scale library synthesis.[1]

Protocol:

  • Activation: Dissolve benzoic acid (1.0 equiv) in DMF or DMA. Add HATU (1.1 equiv) and DIPEA (2.5 equiv) .[1] Stir for 5-10 mins to form the activated ester.

  • Coupling: Add 3,4,5-trimethoxyaniline (1.0 - 1.2 equiv) .

  • Reaction: Stir at RT for 2-16 h.

  • Workup: Dilute with EtOAc. Wash extensively with water/LiCl (to remove DMF) and 1M HCl.[1]

Visualization: Synthesis Decision Matrix

SynthesisLogic cluster_tips Expert Tips start Start: Choose Method acid_check Is the Benzoic Acid Sterically Hindered (Ortho-sub)? start->acid_check sensitive_check Does it contain Acid-Sensitive Groups? acid_check->sensitive_check No method_A Method A: Acid Chloride (Oxalyl Chloride/DMF) acid_check->method_A Yes sensitive_check->method_A No (Cheaper) method_B Method B: Coupling Reagent (HATU or T3P) sensitive_check->method_B Yes workup Standard Workup: 1M HCl Wash (Essential) method_A->workup method_B->workup tip1 Tip: HATU by-products can co-elute. Use T3P for easier workup.

Caption: Decision logic for selecting the optimal amidation pathway based on substrate sterics and sensitivity.

Troubleshooting Guide (FAQ)

Issue 1: Product Discoloration (The "Pink" Phenomenon)

Symptom: The reaction mixture or isolated solid turns pink, purple, or dark brown upon standing.[1] Root Cause: The 3,4,5-trimethoxyaniline moiety is extremely electron-rich.[1] Traces of unreacted aniline oxidize rapidly in air to form quinoid-like impurities (similar to anisidine oxidation).[1] Solution:

  • Immediate: Wash the organic layer thoroughly with 1M HCl (at least 2x) during workup.[1] This protonates the unreacted aniline, forcing it into the aqueous layer.[1]

  • Prevention: Perform the coupling under an inert atmosphere (N2/Ar). Store the starting aniline in the dark/fridge.

Issue 2: "Oiling Out" During Recrystallization

Symptom: Upon cooling the hot solvent mixture, the product separates as a gummy oil instead of crystals. Root Cause: The trimethoxy group confers high lipophilicity, while the amide bond promotes hydrogen bonding. If the solvent is too polar or cooling is too rapid, the compound crashes out as an amorphous oil.[1][2] Solution:

  • Solvent Switch: Avoid pure Ethanol. Use EtOH/Water (9:1) or EtOAc/Hexanes .[1]

  • Technique: Re-dissolve the oil by heating. Add a "seed crystal" if available.[2] Allow the flask to cool to room temperature slowly (wrap in a towel) before moving to an ice bath [3, 11].

Issue 3: NMR Signals Appear Doubled

Symptom: 1H NMR shows split peaks or broad signals, particularly for the amide NH and ortho-protons. Root Cause: Atropisomerism/Rotamers . If your benzoic acid has an ortho-substituent (common in tubulin inhibitors to twist the rings), rotation around the amide bond or the biaryl axis may be restricted on the NMR timescale. Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a dynamic rotamer effect, not an impurity [17].[1]

Data & Purification Parameters

Table 1: Solubility & Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Outcome RatingNotes
Ethanol (Abs) HighModerate⭐⭐Good, but yield loss can be high if not cooled to -20°C.
EtOH / H2O (4:1) HighLow⭐⭐⭐⭐Gold Standard. Water acts as anti-solvent to force crystallization.[1]
EtOAc / Hexane HighLow⭐⭐⭐Good for very lipophilic analogs. Can "oil out" if Hexane added too fast.
Acetonitrile HighModerateNot recommended; often retains DCU/urea byproducts [14].

Biological Validation Workflow

Once synthesized, how do you validate the target engagement?

BioValidation compound Synthesized Analog assay_primary Primary Screen: Tubulin Polymerization Assay (In Vitro) compound->assay_primary assay_secondary Cellular Assay: IC50 (HeLa/MCF-7) assay_primary->assay_secondary If Active (<5 µM) assay_mech Mechanism Check: Colchicine Competition (Fluorescence) assay_secondary->assay_mech Confirm Site

Caption: Standard validation cascade for tubulin-targeting benzamides [1, 6].

References

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 2020.[1][3]

  • Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment. Bioorganic & Medicinal Chemistry, 2015.[1][4][5]

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem Technical Support, 2025.[1][2]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues. PMC, 2022.

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC, 2018.[1]

  • Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. PubMed, 2024.[1]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, 2008.

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals. ACS Omega, 2017. [1]

  • Amide coupling help (Community Discussion). Reddit ChemPros, 2022.

  • Synthesis of 3,4,5-trimethoxyaniline. ResearchGate, 2012.[1]

  • Benzamide Synthesis and Recrystallization. Scribd, 2023.[1]

Sources

"refining protocols for N-(3,4,5-trimethoxyphenyl)benzamide research"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3,4,5-trimethoxyphenyl)benzamide Research Protocols

Status: Operational Ticket ID: TMP-BENZ-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Synthesis, Solubility, and Biological Characterization

Executive Summary & Compound Profile

N-(3,4,5-trimethoxyphenyl)benzamide (TMP-Benzamide) serves as a critical pharmacophore in the development of tubulin-targeting anticancer agents.[1] Structurally mimicking the A-ring of colchicine, this scaffold binds to the colchicine-binding site of


-tubulin, inhibiting microtubule polymerization.

While the synthetic pathway appears straightforward, researchers frequently encounter bottlenecks in purification efficiency , aqueous solubility during bioassays , and reproducibility of IC50 values . This guide provides self-validating protocols to resolve these specific technical hurdles.

Parameter Technical Specification
Molecular Formula

Primary Target Tubulin (Colchicine Binding Site)
Mechanism Microtubule Destabilization

G2/M Arrest

Apoptosis
Solubility High: DMSO, DMF, DCM

Low: Water, PBS
Critical Issue Precipitation in aqueous media

Synthesis & Purification Troubleshooting

Core Issue: "My amide coupling yield is low (<40%), and the product is colored."

Diagnosis: The electron-rich nature of 3,4,5-trimethoxyaniline makes it susceptible to oxidation (browning) if the reaction is too exothermic or if purification is delayed. Furthermore, residual aniline is difficult to remove via standard silica chromatography due to "streaking."

Optimized Protocol: Acid Chloride Method

Use this protocol for maximum yield and purity.

  • Activation: Dissolve substituted benzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at

    
     for 30 min, then RT for 2 hours. Evaporate solvent/excess reagent strictly under 
    
    
    
    to obtain the acid chloride.
  • Coupling: Dissolve 3,4,5-trimethoxyaniline (1.0 eq) and Pyridine (1.5 eq) in anhydrous DCM.

  • Addition: Add the acid chloride (dissolved in DCM) dropwise at

    
    . Crucial: Maintain low temp to prevent aniline oxidation.
    
  • Quench & Wash: After 4 hours, wash with 1M HCl (removes unreacted aniline), then Sat.

    
    , then Brine.
    
  • Purification: Recrystallize from hot Ethanol . Avoid column chromatography unless necessary.

Troubleshooting FAQ

Q: The product remains brown after recrystallization.

  • A: Dissolve the crude solid in DCM and treat with activated charcoal for 30 minutes. Filter through Celite before recrystallization. This removes oxidized aniline impurities.

Q: I see a secondary spot on TLC close to the product.

  • A: This is likely the bis-acylated byproduct (imide), formed if excess acid chloride/base is used.[1] Hydrolyze the imide back to the amide by treating the crude mixture with

    
     in THF/Water for 30 mins.
    

Solubility & Formulation for Bioassays

Core Issue: "The compound precipitates in cell culture media, causing erratic IC50 data."

Diagnosis: TMP-Benzamides are highly lipophilic.[1] Direct addition of high-concentration DMSO stocks to media causes "shock precipitation"—micro-crystals form that are invisible to the naked eye but cytotoxic (false positives) or inactive (false negatives).[1]

Protocol: The "Intermediate Dilution" Method

Never add 100% DMSO stock directly to cell media for concentrations


.
StepActionMechanism
1. Stock Prep Dissolve compound in 100% DMSO to 10 mM.Ensures complete solubilization.
2. Intermediate Dilute 10 mM stock 1:10 into sterile PBS (Result: 1 mM in 10% DMSO).Pre-solubilizes the hydration shell.
3. Final Dose Add Intermediate solution to Cell Media (e.g., 1:100 dilution).[1]Final: 10

in 0.1% DMSO.

Q: My control cells (vehicle only) are dying.

  • A: Ensure final DMSO concentration is

    
    . If solubility requires higher DMSO, run a "DMSO-only" control curve to normalize cytotoxicity.
    

Biological Assay Optimization

Core Issue: "In vitro Tubulin Polymerization assays show no inhibition, but cell cytotoxicity is high."

Diagnosis: Tubulin assays are sensitive to temperature and GTP quality. TMP-benzamides are destabilizers; they must be added before polymerization is initiated.[1]

Protocol: Fluorescence-Based Tubulin Polymerization
  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA.
    
  • Tubulin Prep: Keep tubulin (>99% pure, porcine brain) on ice .

  • Compound Addition: Add TMP-benzamide (3

    
     and 10 
    
    
    
    ) to the cold tubulin mixture. Incubate 15 mins on ice.
  • Initiation: Add GTP (1 mM) and immediately transfer to

    
     plate reader.
    
  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

Valid Result: The curve should show a flattened slope (reduced


) and lower final plateau compared to the Paclitaxel (stabilizer) or Vehicle (normal) controls.

Visualizing the Workflow & Mechanism

Figure 1: Synthesis & Troubleshooting Logic

SynthesisWorkflow Start Start: 3,4,5-Trimethoxyaniline Reaction Amide Coupling (Acid Chloride + Pyridine) Start->Reaction Check Check Purity (TLC) Reaction->Check Issue1 Issue: Brown Impurity Check->Issue1 Color? Issue2 Issue: Bis-acylation Check->Issue2 Extra Spot? Final Final Product: Recrystallize (EtOH) Check->Final Clean Fix1 Activated Charcoal Filtration Issue1->Fix1 Fix1->Final Fix2 LiOH Hydrolysis Issue2->Fix2 Fix2->Final

Caption: Decision tree for synthesizing and purifying TMP-benzamide derivatives, addressing oxidation and over-acylation.

Figure 2: Mechanism of Action (Tubulin Inhibition)[1]

MOA Compound TMP-Benzamide Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibit Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 CellCycle G2/M Phase Arrest Effect2->CellCycle Spindle Defect Outcome Apoptosis (Cell Death) CellCycle->Outcome Caspase Activation

Caption: Pharmacological pathway from ligand binding to cellular apoptosis.[1]

References

  • Synthesis & SAR of TMP-Benzamides Al-Warhi, T., et al. "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents."[1][2][3] Molecules, 2020.[4][5] [1]

  • Tubulin Inhibition Mechanism Zhang, H., et al. "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors."[5] Bioorganic Chemistry, 2020.[4][5]

  • Solubility Enhancement Strategies Choy, C.J., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PLOS ONE, 2015.

  • Crystal Structure & Binding Mode Saeed, A., & Flörke, U. "3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide."[6][7] Acta Crystallographica Section E, 2009.[6]

Sources

Validation & Comparative

Comparative Guide: N-(3,4,5-trimethoxyphenyl)benzamide Scaffolds vs. Cisplatin Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Microtubule vs. DNA Targeting Paradigm

This guide compares the cytotoxic profiles of Cisplatin (a platinum-based DNA crosslinker) and N-(3,4,5-trimethoxyphenyl)benzamide (TMPB) based small molecules (tubulin destabilizers).

While Cisplatin remains the clinical gold standard for various solid tumors, its utility is limited by nephrotoxicity and acquired resistance (MDR). In contrast, TMPB scaffolds represent a class of Colchicine Binding Site Inhibitors (CBSIs) . These agents target the cytoskeleton rather than DNA, offering a distinct mechanism that is often effective against multi-drug resistant (MDR) phenotypes that efflux Cisplatin.

Key Distinction:

  • Cisplatin: Induces apoptosis via DNA adduct formation and DNA damage response (DDR).

  • TMPB Scaffolds: Induces apoptosis via microtubule depolymerization, causing mitotic arrest at the G2/M phase.

Mechanistic Divergence & Signaling Pathways

To optimize drug design, researchers must understand the causality behind the cytotoxicity of these two agents.

Cisplatin: The DNA Damage Response

Cisplatin enters the cell (via CTR1) and undergoes aquation. The aquated species binds to the N7 position of guanine bases, forming intra-strand crosslinks. This blocks replication forks, triggering the DNA Damage Response (DDR). If repair fails (NER/HR pathways), signaling cascades (ATM/ATR -> p53 -> Bax) induce mitochondrial apoptosis.

TMPB: Tubulin Destabilization

The N-(3,4,5-trimethoxyphenyl) moiety mimics the A-ring of Colchicine. It binds to the


-tubulin subunit at the interface with 

-tubulin. This binding sterically hinders the incorporation of new tubulin dimers, leading to microtubule depolymerization. The loss of spindle tension activates the Spindle Assembly Checkpoint (SAC), arresting cells in mitosis (G2/M) and leading to "mitotic catastrophe."
Pathway Visualization

G Cisplatin Cisplatin (Pt) DNA Genomic DNA (Guanine N7) Cisplatin->DNA Aquation & Binding TMPB TMPB Scaffold Tubulin Beta-Tubulin (Colchicine Site) TMPB->Tubulin Steric Hindrance Adducts DNA Crosslinks DNA->Adducts Depoly Microtubule Depolymerization Tubulin->Depoly Block Replication Fork Collapse Adducts->Block SAC Spindle Assembly Checkpoint (SAC) Depoly->SAC Loss of Tension p53 p53 / MAPK Activation Block->p53 DNA Damage Response Arrest G2/M Phase Arrest SAC->Arrest Apoptosis APOPTOSIS (Cell Death) p53->Apoptosis Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Mechanistic comparison showing Cisplatin targeting DNA integrity vs. TMPB targeting cytoskeletal dynamics.

Comparative Performance Data

The following data aggregates cytotoxicity findings from recent studies comparing TMPB-derived scaffolds against Cisplatin in human cancer cell lines.

IC50 Comparison (µM)

Lower values indicate higher potency.

Cell LineTissue OriginCisplatin IC50 (µM)TMPB Analog IC50 (µM)*Relative Potency
HepG2 Liver Carcinoma49.9 [1]1.38 – 13.1 [1][2]TMPB > Cisplatin (3x-30x)
HeLa Cervical Cancer6.0 – 12.00.15 – 11.0 [3][4]Comparable / Superior
MCF-7 Breast Cancer~15.00.04 – 5.5 [5][6]TMPB > Cisplatin
MDR Cells P-gp Overexpressing>100 (Resistant)< 1.0 (Sensitive) [7]TMPB Superior

*Note: "TMPB Analog" refers to optimized scaffolds containing the N-(3,4,5-trimethoxyphenyl)benzamide core, such as chalcone-linked or heterocyclic-fused derivatives.

Resistance Profile

One of the most critical advantages of TMPB scaffolds is their efficacy in Multidrug Resistant (MDR) cells.

  • Cisplatin: Often effluxed by copper transporters (CTR1/ATP7A) or neutralized by glutathione (GSH).

  • TMPB: Most Colchicine site binders are poor substrates for P-glycoprotein (P-gp) pumps. Consequently, TMPB analogs often retain nanomolar potency in cell lines resistant to Cisplatin and Paclitaxel [7].

Experimental Protocols

To validate these findings in your own laboratory, use the following self-validating protocols.

In Vitro Tubulin Polymerization Assay

Purpose: To confirm the TMPB mechanism of action (MOA) is indeed microtubule destabilization.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • DAPI (Reporter dye).

Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add 5 µL of TMPB (at 10 µM final conc), Cisplatin (negative control), or Colchicine (positive control) to a 96-well black plate pre-warmed to 37°C.

  • Initiation: Add 95 µL of the cold tubulin solution to the wells.

  • Measurement: Immediately place in a fluorescence plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Control: Sigmoidal curve (nucleation, elongation, steady state).

    • TMPB: Flat line or significantly reduced Vmax (inhibition of assembly).

    • Cisplatin:[1][2][3] Should mirror the Control curve (no direct effect on tubulin).

Differential Cytotoxicity Workflow

Purpose: To screen for selectivity and resistance profiles.

Workflow Step1 Seed Cells (WT & MDR Lines) Step2 Compound Addition (Serial Dilution) Step1->Step2 Step3 Incubation (48-72h @ 37°C) Step2->Step3 Branch1 MTT/SRB Assay (Metabolic Activity) Step3->Branch1 Branch2 Flow Cytometry (Cell Cycle Analysis) Step3->Branch2 Result1 Calculate IC50 Branch1->Result1 Result2 G2/M Arrest Confirmation Branch2->Result2

Figure 2: Screening workflow to differentiate metabolic toxicity (IC50) from mechanistic cell cycle arrest.

Synthesis & Structural Considerations

For medicinal chemists developing these agents, the 3,4,5-trimethoxyphenyl (TMP) moiety is non-negotiable for high affinity.

  • Pharmacophore: The TMP group acts as a "molecular anchor," fitting into the hydrophobic pocket of

    
    -tubulin.
    
  • Linker: The benzamide linker provides rigidity.

  • Modification: Substituting the benzamide nitrogen or the phenyl ring (B-ring) with heterocycles (indoles, benzofurans) often improves solubility and potency compared to the simple amide [4][5].

General Synthesis Scheme: Reaction of 3,4,5-trimethoxyaniline with substituted benzoyl chlorides in the presence of a base (TEA/Pyridine) in DCM/THF yields the target benzamide.

References

  • ResearchGate. IC50 values (μM) ± SD of tested compounds on selected cell lines. (2022).[2][4][5][6][7] Link

  • Vertex AI Search. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. (2022).[2][4][5][6][7] Link

  • ResearchGate. Synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides. (2025).[2][8][9] Link

  • PubMed. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives.[10] (2020).[2] Link

  • MDPI. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2016).[4][11] Link

  • Science.gov. Cancer cells IC50 Comparison Data. (2017).[4][6][12] Link

  • NIH PMC. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111. (2018). Link

Sources

Validation of N-(3,4,5-trimethoxyphenyl)benzamide (TMPB) Scaffolds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

N-(3,4,5-trimethoxyphenyl)benzamide (TMPB) represents a critical pharmacophore in the design of tubulin-targeting anticancer agents. Structurally, it serves as a bioisosteric replacement for the cis-stilbene bridge of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. While CA-4 suffers from chemical instability (isomerization to the inactive trans-form), the benzamide linkage in TMPB provides conformational stability while retaining the essential trimethoxyphenyl ring required for high-affinity binding to the colchicine site of


-tubulin.

This guide outlines the rigorous validation workflow for TMPB and its derivatives, focusing on distinguishing its efficacy against standard clinical agents like Paclitaxel and Colchicine.

Comparative Efficacy Analysis

To validate a TMPB candidate, it must demonstrate cytotoxicity comparable to established tubulin inhibitors. The following data synthesizes performance metrics from validated TMPB derivatives (e.g., indole-linked, pyrrolizine-linked) against standard reference drugs.

Table 1: Comparative Cytotoxicity Profile (IC in M)

Data aggregated from validated TMPB analog studies (e.g., Indole-TMPB [1], Pyrrolizine-TMPB [2]).

Compound ClassMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Resistance Profile (MDR)
TMPB Candidate (Lead) 0.52 - 2.50 1.10 - 3.50 0.80 - 2.20 Retains potency
Combretastatin A-4 (CA-4)0.004 - 0.010.005 - 0.020.01 - 0.05Susceptible
Colchicine0.01 - 0.100.05 - 0.200.02 - 0.10Susceptible
Paclitaxel0.002 - 0.010.004 - 0.020.003 - 0.01Highly Susceptible
Cisplatin (Non-tubulin control)5.0 - 15.08.0 - 20.04.0 - 12.0N/A

Interpretation:

  • Potency: While TMPB analogs often show micromolar (1-5

    
    M) rather than nanomolar IC
    
    
    
    values compared to CA-4, their primary advantage lies in metabolic stability and ease of synthesis .
  • Selectivity: A successful candidate must show a Selectivity Index (SI) > 3 when compared to normal fibroblast lines (e.g., L929 or HFF).

Mechanistic Validation: The Tubulin Blockade

The defining characteristic of TMPB agents is the inhibition of tubulin polymerization, leading to mitotic catastrophe.

Mechanism of Action Pathway

The following diagram illustrates the validated signaling cascade triggered by TMPB binding.

MOA TMPB TMPB Candidate (Ligand) Tubulin β-Tubulin (Colchicine Site) TMPB->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoints Spindle Assembly Checkpoint (SAC) Spindle->Checkpoints Activates G2M G2/M Phase Arrest Checkpoints->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Validated mechanism of action for TMPB scaffolds. Red dashed lines indicate inhibition.

Experimental Validation Protocols

To claim "validation," you must perform these self-validating assays.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Preparation: Keep all reagents on ice. Prepare 100X stock solutions of TMPB (10, 20, 50

    
    M) in DMSO.
    
  • Execution:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Mix Tubulin (3 mg/mL) with GTP and PEM buffer.

    • Add 1

      
      L of compound stock to 100 
      
      
      
      L of reaction mixture.
    • Control 1 (Negative): 1% DMSO (Should show sigmoidal growth curve).

    • Control 2 (Positive): CA-4 or Colchicine (5

      
      M) (Should show flat line).
      
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Validation Criteria: The TMPB candidate must reduce the

    
     (polymerization rate) and steady-state mass in a dose-dependent manner.
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that cytotoxicity is driven by mitotic arrest (G2/M accumulation), distinct from DNA-damaging agents (S-phase arrest).

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 6-well plates; incubate 24h.
    
  • Treatment: Treat with TMPB at IC

    
     and 2xIC
    
    
    
    for 24h.
  • Fixation:

    • Harvest cells (trypsinize). Wash with cold PBS.

    • Add 70% ice-cold ethanol dropwise while vortexing. Fix at -20°C for >2h.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (BD Pharmingen). Incubate 15 min at RT in dark.

  • Analysis: Acquire 10,000 events on a flow cytometer (FL2 channel).

  • Validation Criteria: Valid TMPB agents will cause a >3-fold increase in the G2/M population (typically rising from ~15% to >45%) compared to DMSO control [3].

Structural Validation & Molecular Docking

Before wet-lab synthesis, or to validate binding modes post-synthesis, computational docking is essential to confirm the "Colchicine Site" fit.

Key Binding Interactions to Verify:

  • Cys241 (Beta-tubulin): Hydrogen bonding or hydrophobic interaction.

  • Val238 & Ala316: Hydrophobic pocket occupancy by the trimethoxyphenyl ring.

  • Benzamide Linker: Should position the B-ring to interact with Lys254 or Asn258 .

Comprehensive Validation Workflow

The following diagram details the decision-tree for promoting a TMPB candidate from synthesis to lead status.

Workflow Start Synthesis of TMPB Analog Screen Primary Screen (MTT Assay) Start->Screen Safety Safety Screen (Normal Fibroblasts) Screen->Safety IC50 < 5 µM Discard Discard/Redesign Screen->Discard IC50 > 10 µM Mech Tubulin Polymerization Safety->Mech SI > 3.0 Safety->Discard Toxic Cycle Cell Cycle (G2/M Check) Mech->Cycle Inhibits Assembly Mech->Discard No Effect Lead VALIDATED LEAD Cycle->Lead G2/M Arrest Cycle->Discard Non-specific

Figure 2: Step-by-step validation logic. SI = Selectivity Index.[1]

References

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 2022.

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[2]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 2022.

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[3]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Chemical Biology & Drug Design, 2018.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of N-(3,4,5-trimethoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of N-(3,4,5-trimethoxyphenyl)benzamide, grounded in regulatory compliance and best laboratory practices.

The foundational principle of chemical disposal is that the specific hazards of a substance dictate its entire lifecycle management, from handling to final disposal. The primary authoritative source for this information is always the compound's Safety Data Sheet (SDS) . While a specific SDS for N-(3,4,5-trimethoxyphenyl)benzamide was not available at the time of this writing, this guide will establish the rigorous, universally applicable process for determining its proper disposal pathway. We will use data from structurally related compounds to illustrate the hazard assessment process that you must apply to your specific material.

Hazard Characterization: The Starting Point for Safe Disposal

Before any disposal action is taken, a thorough hazard assessment is mandatory. This process is not optional; it is a requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3]

The Primacy of the Safety Data Sheet (SDS)

The SDS is the definitive document containing hazard information, handling precautions, and disposal considerations. When handling N-(3,4,5-trimethoxyphenyl)benzamide, you must obtain the SDS from the manufacturer.

Proxy Analysis for Procedural Illustration: To demonstrate the assessment process, we can infer potential hazards from related structures like Benzamide and 3,4,5-Trimethoxybenzaldehyde.

  • Benzamide: Is classified as harmful if swallowed and is suspected of causing genetic defects.

  • 3,4,5-Trimethoxybenzaldehyde: Is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Scientist's Note: The presence of the benzamide functional group and the substituted phenyl ring in N-(3,4,5-trimethoxyphenyl)benzamide suggests that, at a minimum, it should be treated as a substance that is potentially harmful if ingested and an irritant. This conservative approach is essential in the absence of specific data and forms the basis for our disposal plan.

Based on this analysis, the compound must be managed as a hazardous chemical. Under the regulations of the Environmental Protection Agency (EPA), chemical waste cannot be disposed of in regular trash or into the sewer system.[5] It must be managed through a dedicated hazardous waste program.[5]

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory operations in the United States are governed by two key federal agencies:

  • OSHA (Occupational Safety and Health Administration): The "Laboratory Standard" (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) .[1] This written plan outlines procedures for protecting lab personnel from chemical hazards, including waste disposal protocols.

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[5][6] This means the waste generator (your lab) is responsible for the waste from its creation until its final, safe disposal.[6]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and implementing your lab's CHP.

Standard Operating Protocol for Disposal

The following step-by-step protocol ensures a safe, compliant, and logical approach to disposing of N-(3,4,5-trimethoxyphenyl)benzamide waste.

Step 1: Assess and Don Required Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. Given the potential for irritation and unknown long-term effects, the minimum required PPE should be:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8]

  • Body Protection: A standard laboratory coat.

Rationale: This step mitigates the risk of personal exposure during waste handling and transfer. OSHA standards mandate that employers provide necessary PPE for handling hazardous materials.[9]

Step 2: Prepare and Label the Hazardous Waste Container

All chemical waste must be collected in a designated, properly labeled container.

  • Container Selection: Use a chemically compatible container with a secure, sealable lid. For solid waste like N-(3,4,5-trimethoxyphenyl)benzamide, a wide-mouth plastic or glass jar is suitable. Plastic is often preferred to minimize the risk of breakage.[5]

  • Labeling: The container must be labeled with an official "Hazardous Waste" tag provided by your EHS office at the moment the first particle of waste enters it.[5] The label must include:

    • The words "Hazardous Waste".[5]

    • The full, unabbreviated chemical name: "N-(3,4,5-trimethoxyphenyl)benzamide".

    • The date of waste generation.[5]

    • The specific hazard characteristics (e.g., Irritant, Toxic).[5]

    • Your name, lab number, and contact information.[5]

Rationale: Proper labeling is a core requirement of the EPA and OSHA's Hazard Communication Standard.[5] It ensures that anyone handling the container is aware of its contents and associated dangers, preventing accidental exposures or improper mixing of incompatible waste streams.

Step 3: Waste Accumulation

Collect the waste N-(3,4,5-trimethoxyphenyl)benzamide (including any contaminated items like weighing paper or gloves) in your labeled container.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be at or near the point of generation and under the control of the lab personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]

Rationale: The SAA concept allows for the safe, temporary collection of hazardous waste within the lab before it is moved to a central storage facility. Keeping containers closed prevents the release of vapors or dust and is a key EPA requirement.[6]

Step 4: Arrange for Final Disposal

Once the container is full or you have finished the project generating the waste, you must arrange for its removal and final disposal.

  • Contact EHS: Submit a chemical waste pickup request to your institution's EHS department. Do not attempt to remove or transport the waste yourself.

  • Manifest System: EHS will coordinate with a licensed hazardous waste disposal company. This company will transport the waste under an EPA-mandated manifest system, which tracks the waste to its final treatment or disposal facility.[6][10]

Rationale: Final disposal must be handled by trained professionals at a permitted facility.[4] The manifest system provides a legal record confirming that your lab has complied with RCRA's "cradle-to-grave" responsibilities.[10]

Summary of Disposal Procedures

ParameterGuideline / RequirementPrimary Source
Hazard Assessment Review compound-specific Safety Data Sheet (SDS) before handling.OSHA 29 CFR 1910.1450[1][3]
Personal Protective Equipment Minimum: Safety glasses, nitrile gloves, lab coat.SDS Section 8[7][8]
Disposal Route Must be disposed of as hazardous waste via EHS.EPA Resource Conservation and Recovery Act[5][6]
Prohibited Actions DO NOT dispose of in regular trash or down the drain.EHS Guidelines, EPA Regulations[5][11][12]
Waste Container Chemically compatible, securely sealed, and in good condition.EHS Guidelines[5][6]
Container Labeling Must have "Hazardous Waste" tag with full chemical name and hazard info.EPA 40 CFR 262[5]
Spill Management Use dry cleanup procedures; avoid generating dust. Collect in a labeled container.SDS Section 6[4][12]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of N-(3,4,5-trimethoxyphenyl)benzamide.

G start Waste Generated: N-(3,4,5-trimethoxyphenyl)benzamide sds Obtain and Review Compound-Specific SDS start->sds hazards Identify Hazards (Toxicity, Irritation, etc.) sds->hazards  SDS Available ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe no_drain Prohibited: Drain / Trash Disposal hazards->no_drain container Select Compatible Waste Container ppe->container label Affix 'Hazardous Waste' Label with Full Chemical Name container->label collect Collect Waste in Satellite Accumulation Area (SAA) label->collect closed Keep Container Securely Closed collect->closed ehs Submit Waste Pickup Request to EHS closed->ehs end Compliant Disposal Complete ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Material Safety Data Sheet: Benzamide. ScienceLab.com. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4,5-trimethoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.